ddUTP

概要

説明

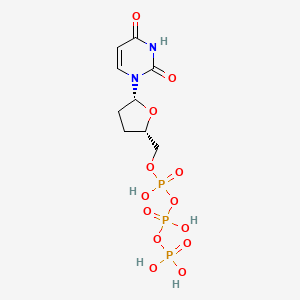

Dideoxyuridine triphosphate (ddUTP) is a synthetic nucleotide analog used primarily in molecular biology and biochemistry. It is a derivative of deoxyuridine triphosphate (dUTP) where the 3’-hydroxyl group is replaced by a hydrogen atom, preventing the formation of a phosphodiester bond with the next nucleotide. This property makes this compound an essential component in DNA sequencing and other molecular techniques that require chain termination.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of ddUTP typically involves the chemical modification of deoxyuridine triphosphate. The process begins with the protection of the hydroxyl groups on the deoxyribose sugar, followed by selective deoxygenation at the 3’ position. The protected intermediate is then phosphorylated to introduce the triphosphate group. Finally, the protecting groups are removed to yield this compound.

Industrial Production Methods

Industrial production of this compound involves large-scale chemical synthesis using automated synthesizers. The process is optimized for high yield and purity, often employing advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the removal of impurities and by-products.

化学反応の分析

Types of Reactions

Dideoxyuridine triphosphate primarily undergoes substitution reactions due to the presence of the triphosphate group. It can also participate in enzymatic reactions where it acts as a substrate for DNA polymerases.

Common Reagents and Conditions

Substitution Reactions: ddUTP can react with nucleophiles under mild conditions, often in the presence of a catalyst or enzyme.

Enzymatic Reactions: DNA polymerases incorporate this compound into a growing DNA strand during replication or sequencing reactions. The reaction conditions typically involve a buffered solution with magnesium ions and other necessary cofactors.

Major Products

The major product of reactions involving this compound is a terminated DNA strand, where this compound is incorporated at the 3’ end, preventing further elongation.

科学的研究の応用

Dideoxyuridine triphosphate has a wide range of applications in scientific research:

DNA Sequencing: ddUTP is used in Sanger sequencing to terminate DNA synthesis at specific points, allowing the determination of the DNA sequence.

Polymerase Chain Reaction (PCR): this compound can be used in PCR to generate DNA fragments of defined lengths.

Molecular Cloning: this compound is employed in cloning techniques to create DNA libraries and study gene function.

Diagnostic Assays: this compound is used in various diagnostic assays to detect genetic mutations and polymorphisms.

作用機序

The primary mechanism of action of ddUTP involves its incorporation into a DNA strand by DNA polymerases. Due to the absence of a 3’-hydroxyl group, this compound prevents the addition of subsequent nucleotides, effectively terminating DNA synthesis. This property is exploited in DNA sequencing and other molecular techniques to generate DNA fragments of specific lengths.

類似化合物との比較

Similar Compounds

- Dideoxyadenosine triphosphate (ddATP)

- Dideoxycytidine triphosphate (ddCTP)

- Dideoxyguanosine triphosphate (ddGTP)

Uniqueness

While all dideoxynucleotides share the common feature of terminating DNA synthesis, ddUTP is unique in its base pairing properties. It pairs with adenine during DNA synthesis, making it particularly useful in sequencing regions rich in thymine. Additionally, the use of this compound in combination with other dideoxynucleotides allows for the generation of a complete DNA sequence.

生物活性

The compound ddUTP (2',3'-dideoxyuridine triphosphate) is a nucleoside analog that plays a significant role in molecular biology and biochemistry, particularly in DNA synthesis and modification. Its unique structure, which lacks the 2'-hydroxyl group, renders it an effective inhibitor of DNA polymerases during replication and repair processes. This article explores the biological activity of this compound, including its mechanisms of action, applications in research, and relevant case studies.

This compound acts primarily as a chain-terminating nucleotide during DNA synthesis. When incorporated into a growing DNA strand by DNA polymerases, it prevents further elongation due to the absence of the 2'-hydroxyl group necessary for the formation of phosphodiester bonds. This property is exploited in various applications:

- Inhibition of Viral Replication : this compound has been shown to inhibit the replication of certain viruses by incorporating into their genomes, thereby terminating further viral DNA synthesis.

- Research Applications : It is utilized in various assays to study DNA synthesis and repair mechanisms. For instance, this compound is often used in fluorescence-based assays to quantify dNTP pools in cells under different pathological conditions .

1. Fluorescence-Based Assays

A study developed a fluorescence-based assay for the rapid detection of intracellular dNTP levels, utilizing this compound to measure quantitative differences in dNTP pools in human cancer cells treated with various pharmacological agents. The assay demonstrated high accuracy and reliability, making it a valuable tool for investigating dNTP biosynthesis regulation .

2. Terminal Deoxynucleotidyl Transferase (TdT) Reactions

This compound is also employed in TdT-mediated reactions for modifying RNA 3' termini. In these reactions, TdT adds this compound to the ends of RNA molecules, which can then be analyzed for various biological functionalities . This modification is crucial for producing labeled oligonucleotides used in single-molecule fluorescence in situ hybridization (smFISH) techniques.

Case Study 1: Inhibition of Viral Replication

A study investigated the effects of this compound on viral replication mechanisms. The incorporation of this compound into viral genomes led to significant reductions in viral load in infected cells. The findings suggested that this compound could serve as a potential therapeutic agent against specific viral infections by disrupting the replication cycle .

Case Study 2: Quantification of dNTP Pools

In another research project, scientists utilized this compound to assess dNTP pool dynamics in response to various inhibitors of thymidylate metabolism. The results indicated that alterations in dNTP levels could serve as biomarkers for assessing cellular responses to therapeutic agents, highlighting this compound's role in understanding cancer biology .

Research Findings

特性

IUPAC Name |

[[(2S,5R)-5-(2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N2O13P3/c12-7-3-4-11(9(13)10-7)8-2-1-6(22-8)5-21-26(17,18)24-27(19,20)23-25(14,15)16/h3-4,6,8H,1-2,5H2,(H,17,18)(H,19,20)(H,10,12,13)(H2,14,15,16)/t6-,8+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTXOHOIOFJSIFX-POYBYMJQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1COP(=O)(O)OP(=O)(O)OP(=O)(O)O)N2C=CC(=O)NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](O[C@@H]1COP(=O)(O)OP(=O)(O)OP(=O)(O)O)N2C=CC(=O)NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N2O13P3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

452.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84445-38-5 | |

| Record name | 2',3'-Dideoxyuridine-5'-triphosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084445385 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。